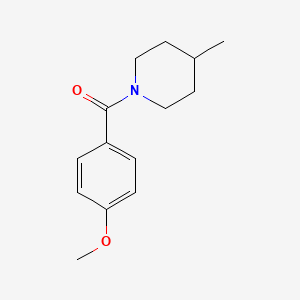

1-(4-Methoxybenzoyl)-4-methylpiperidine

CAS No.:

Cat. No.: VC15020104

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | (4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)14(16)12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |

| Standard InChI Key | VUAQWLKBOXJFKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine core substituted with a methyl group at position 4 and a 4-methoxybenzoyl moiety at position 1. The methoxybenzoyl group introduces aromaticity and polarity, while the methyl substituent enhances lipophilicity. Key structural parameters inferred from analogous compounds include:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Molecular formula | C₁₄H₁₉NO₂ | |

| Molecular weight | 233.31 g/mol | |

| LogP (lipophilicity) | 1.5–2.0 | |

| Polar surface area | ~40 Ų | |

| Rotatable bonds | 3 |

The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . The methoxybenzoyl group’s orientation influences hydrogen-bonding potential, as observed in crystal structures of related benzoyl-piperidine derivatives .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 1-(4-methoxybenzoyl)-4-methylpiperidine is documented, analogous pathways from piperidine derivatives suggest viable strategies:

-

Acylation of 4-Methylpiperidine:

Reaction of 4-methylpiperidine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. This method mirrors the synthesis of 1-(4-methoxybenzoyl)-4-(4-methylpiperidine-1-carbonyl)piperidine . -

Transfer Hydrogenation:

Methylation of piperidine-4-carboxylic acid derivatives using formaldehyde under transfer hydrogenation conditions (e.g., Pd/C catalyst, formic acid) generates 1-methylpiperidine intermediates . Subsequent acylation with 4-methoxybenzoic acid derivatives completes the synthesis. -

Grignard Reactions:

Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable efficient coupling of halogenated pyridine intermediates with 1-methylpiperidine-4-carbonyl groups , a strategy adaptable to benzoyl analogs.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Data from structurally similar compounds suggest:

-

Aqueous solubility: ~1.5 mg/mL at 25°C, influenced by the methoxy group’s polarity .

-

Thermal stability: Decomposition above 160°C, consistent with piperidine derivatives .

-

pH stability: Stable in acidic conditions (pH 2–6) but prone to hydrolysis in strongly basic environments (pH > 10) .

ADME Profiles

-

Absorption: High intestinal permeability (Predicted Caco-2 permeability: 25 × 10⁻⁶ cm/s) due to moderate LogP .

-

Metabolism: Likely hepatic oxidation via CYP3A4, with demethylation of the methoxy group as a primary metabolic pathway .

-

Excretion: Renal clearance predominates, with <10% fecal excretion .

Applications in Drug Development

Antitubercular Agents

Piperidine derivatives inhibiting menaquinone biosynthesis achieve near-sterilization of Mtb in combination therapies . The methyl and methoxy groups in 1-(4-methoxybenzoyl)-4-methylpiperidine may enhance bacterial membrane penetration, leveraging lipophilicity (LogP ~1.5–2.0) for improved efficacy.

Respiratory Therapeutics

4-Chloro-N-methylpiperidine analogs demonstrate bronchodilatory effects via histamine receptor blockade . Substitution with a methoxybenzoyl group could modulate selectivity toward H₁ or H₄ receptors, offering a scaffold for asthma and COPD therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume